6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Description
6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroindene scaffold. Its structure includes a methyl group at position 6 of the dihydroindene moiety and a carboxylic acid group on the cyclopropane ring.
Properties
IUPAC Name |
6-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-8-2-3-10-9(6-8)4-5-13(10)7-11(13)12(14)15/h2-3,6,11H,4-5,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPJIAQIZIDBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CC2)CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body. They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions.
Mode of Action
Compounds with similar structures have been known to interact with their targets in a specific manner, leading to changes in the biological system.
Biological Activity
6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of 244.29 g/mol. The unique arrangement of carbon atoms in the spiro framework allows for diverse interactions with biological macromolecules.
Research indicates that this compound may act through several mechanisms:
- Modulation of Receptor Activity : Preliminary studies suggest that this compound can modulate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-induced cellular damage .
- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound significantly improved cognitive function in models of Alzheimer’s disease. The compound reduced amyloid-beta plaque formation and enhanced synaptic plasticity markers . -
Anti-inflammatory Effects in vitro
In a controlled laboratory setting, the compound was tested on human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in the secretion of pro-inflammatory cytokines when treated with the compound compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydroindene Moiety
6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
- Key Difference : A methoxyphenyl group replaces the methyl group at position 4.
- Impact : The methoxy group increases polarity and may enhance solubility in polar solvents compared to the methyl analog. This substitution could alter receptor binding in biological systems, as seen in fluorinated derivatives where substituents on dihydroindene influence activity .
- Source : Synthesized via coupling reactions, similar to methods used for the target compound .
Fluorinated Dihydroindene Derivatives (e.g., (−)-6/RM365)
- Key Difference : Fluorine atoms or fluorinated bioisosteres replace the methyl group.
- Impact: Fluorination often improves metabolic stability and bioavailability.
Cyclopropane Carboxylic Acid Derivatives
Cladocroic Acid and 3-epi-Cladocroic Acid
- Key Difference : Natural cyclopropane carboxylic acids isolated from marine sponges, lacking the spiro-dihydroindene system.
- Impact : The absence of the spiro structure reduces ring strain and rigidity. The absolute configuration of the cyclopropane ring in cladocroic acid was determined via ECD spectroscopy, highlighting the importance of stereochemistry in bioactivity .
Permethrin and Phenothrin
- Key Difference: Ester derivatives of cyclopropane carboxylic acids (e.g., (3-phenoxyphenyl)methyl esters).
- Impact : The ester group enhances volatility and insecticidal activity, as seen in pyrethroids. In contrast, the free carboxylic acid in the target compound may favor ionic interactions in biological systems .
Spirocyclic Compounds with Alternative Scaffolds
6-Bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane]
- Key Difference : A bromine atom at position 6 and a dithiolane ring replacing the cyclopropane.
- Impact : Bromine increases molecular weight and may confer electrophilic reactivity. The dithiolane ring introduces sulfur atoms, altering redox properties compared to the cyclopropane-carboxylic acid system .
Azetidine-Containing Spiro Analogs
- Key Difference : Azetidine (a four-membered nitrogen heterocycle) replaces the cyclopropane.
- This contrasts with the neutral cyclopropane-carboxylic acid .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~290 (exact mass pending) | 2.5–3.0 | Carboxylic acid, spirocyclopropane |
| 6-Bromospiro[1,2-dihydroindene-3,2'-dithiolane] | 315.3 | 3.8 | Bromine, dithiolane |
| Cladocroic Acid | 240.3 | 1.2 | Carboxylic acid, cyclopropane |
Research Findings and Implications
- Bioactivity : Fluorinated dihydroindene derivatives (e.g., RM365) demonstrate that substituent choice at position 6 significantly affects target engagement, suggesting the methyl group in the target compound may optimize lipophilicity for specific applications .
- Synthetic Flexibility : The dihydroindene scaffold allows modular derivatization, as shown in schemes modifying both the cyclopropane and indene subunits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
